molecular formula C14H15FN6 B2871647 5-(5-Fluoropyrimidin-4-yl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole CAS No. 2415487-71-5

5-(5-Fluoropyrimidin-4-yl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Cat. No. B2871647
CAS RN: 2415487-71-5
M. Wt: 286.314
InChI Key: NXWOWNDETOBUEI-UHFFFAOYSA-N
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Description

Fluoropyrimidines are a class of organic compounds in which the substituent(s) around a pyrimidine ring include at least one fluorine atom . Pyrrole is a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole-containing compounds involves various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods involve the use of catalysts and specific reaction conditions .


Molecular Structure Analysis

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Fluoropyrimidines, on the other hand, are pyrimidine derivatives where one or more hydrogen atoms are replaced by fluorine atoms .


Chemical Reactions Analysis

Pyrrole and its derivatives participate in various chemical reactions. For instance, they can undergo electrophilic substitution reactions, oxidation reactions, and reactions with nitrous acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole and fluoropyrimidine derivatives depend on their specific structures. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air .

Mechanism of Action

The mechanism of action of pyrrole and fluoropyrimidine derivatives largely depends on their specific structures and the biological targets they interact with .

Safety and Hazards

Pyrrole is flammable and toxic if swallowed. It causes serious eye damage and is harmful if inhaled .

Future Directions

The future directions in the study of pyrrole and fluoropyrimidine derivatives could involve the design and synthesis of new compounds with improved biological activities and lesser side effects .

properties

IUPAC Name

5-(5-fluoropyrimidin-4-yl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN6/c15-12-3-17-9-19-14(12)21-7-10-5-20(6-11(10)8-21)13-4-16-1-2-18-13/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWOWNDETOBUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CN=C3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

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